molecular formula C16H17NO2S B3483525 1-[(2,5-dimethylphenyl)sulfonyl]indoline

1-[(2,5-dimethylphenyl)sulfonyl]indoline

Cat. No.: B3483525
M. Wt: 287.4 g/mol
InChI Key: AOAQZXSRQOLOSN-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Core Structures in Organic Synthesis and Molecular Design

The indoline nucleus is a heterocyclic motif of considerable importance in chemistry. nih.gov It is a structural component in a vast number of natural products, particularly alkaloids, and is recognized as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com This designation stems from its ability to serve as a versatile backbone for the development of compounds with a wide array of biological activities. researchgate.net The indoline structure is found in molecules developed for use as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net

In organic synthesis, the indoline ring system offers multiple sites for functionalization, allowing chemists to create diverse molecular architectures. Its bicyclic nature imparts a degree of rigidity, which can be advantageous in designing molecules that bind to specific biological targets like proteins and enzymes. researchgate.net The development of new synthetic methods for constructing and modifying the indoline core remains an active area of research, reflecting its sustained importance in the creation of novel chemical entities. researchgate.netpurkh.com

Role of Sulfonyl Moieties in Modulating Molecular Interactions and Reactivity

The sulfonyl group (–SO2–) is a functional group characterized by a central sulfur atom double-bonded to two oxygen atoms. biologyinsights.combiologyinsights.com Its inclusion in a molecule can significantly alter its physical and chemical properties. biologyinsights.comfiveable.me The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent parts of the molecule. fiveable.me This property is often exploited in organic synthesis, for example, to stabilize reaction intermediates or to act as a protecting group that can be removed under specific conditions. fiveable.me

In the context of molecular design, the sulfonyl group plays a crucial role in modulating intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors, a critical feature for the binding of a molecule to a biological target. biologyinsights.comresearchgate.netnih.gov The tense chemical structure and functionality of the sulfonyl group can help constrain the conformations of side chains, allowing them to fit more precisely into the active sites of enzymes or receptors. researchgate.netnih.gov Furthermore, the addition of a sulfonyl moiety can affect a compound's solubility and lipophilicity, key parameters in the design of molecules for biological applications. biologyinsights.comfiveable.me Compounds containing a sulfonamide group, where the sulfonyl moiety is attached to a nitrogen atom, are a major class of therapeutic agents. fiveable.meresearchgate.net

Contextualization of 1-[(2,5-dimethylphenyl)sulfonyl]indoline within Contemporary Chemical Literature

The specific compound, this compound, is a member of the N-arylsulfonylindoline class. While extensive literature dedicated solely to this exact molecule is not prominent, its structure can be understood by examining its constituent parts within the context of related research. The molecule consists of an indoline core attached at the nitrogen atom to a 2,5-dimethylphenylsulfonyl group.

This structural arrangement is a type of sulfonamide. Research on related indole (B1671886) and indoline sulfonamides shows that they are investigated for a range of potential applications, including as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net The aryl portion of the sulfonyl group—in this case, 2,5-dimethylphenyl—plays a significant role in defining the molecule's steric and electronic properties. The two methyl groups on the phenyl ring increase its lipophilicity (hydrophobicity) and provide steric bulk compared to an unsubstituted phenylsulfonyl group. These features can influence how the molecule interacts with its environment, such as its binding orientation within a receptor pocket. The synthesis of such compounds generally involves the reaction of indoline with a corresponding sulfonyl chloride, in this case, 2,5-dimethylphenylsulfonyl chloride. mdpi.comnih.gov

Overview of Research Paradigms Applied to Indoline Sulfonyl Compounds

The scientific investigation of indoline sulfonyl compounds typically follows several established research paradigms. These approaches are designed to synthesize, characterize, and understand the properties of these molecules.

Key Research Paradigms:

Chemical Synthesis: The primary paradigm is the development of efficient synthetic routes. For N-sulfonylindolines, this often involves the sulfonylation of indoline with an appropriate arylsulfonyl chloride in the presence of a base. mdpi.com Recent advancements also explore novel methods like electrochemical sulfonylation to create related structures. acs.org

Structural Elucidation: Once synthesized, the precise structure of the compound is confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are routinely used to verify the molecular structure. mdpi.commdpi.com In cases where single crystals can be grown, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net

Biological Evaluation: A significant area of research involves screening these compounds for biological activity. Libraries of related indole and indoline sulfonamides have been tested in various in vitro assays to identify potential activity against cancer cell lines or microbial pathogens. nih.govresearchgate.net

Computational Modeling: To complement experimental work, computational methods are frequently employed. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are used to build models that correlate a molecule's structural features with its biological activity. nih.govmdpi.com These studies help in understanding the potential mode of action and guide the design of new, more potent derivatives.

Table 1: Properties of Core Moieties

Moiety Key Characteristics Significance in Molecular Design
Indoline Core Rigid, bicyclic heterocyclic structure. researchgate.net Privileged scaffold in medicinal chemistry; provides a robust framework for functionalization. nih.govijpsr.com
Sulfonyl Group (-SO2-) Strongly electron-withdrawing; stable; hydrogen bond acceptor. biologyinsights.comfiveable.me Modulates electronic properties, reactivity, solubility, and intermolecular interactions (e.g., protein binding). researchgate.netnih.gov
2,5-Dimethylphenyl Group Aromatic ring with two methyl substituents. Increases lipophilicity and steric bulk, influencing molecular recognition and binding.

Table 2: Examples of Research on Bioactive Indoline/Indole Sulfonamides

Compound Class Research Focus Findings Reference
1-Acylated indoline-5-sulfonamides Inhibition of cancer-related carbonic anhydrases Demonstrated inhibitory activity against tumor-associated CA IX and XII. nih.gov
Indole-sulfonamide derivatives Anticancer and antimalarial activities Identified compounds with cytotoxic activity against MOLT-3 cancer cell line and antimalarial effects. nih.gov
Indolyl-methylidene phenylsulfonylhydrazones Anti-breast cancer agents Compounds showed selective cytotoxicity against MCF-7 (ER-α⁺) breast cancer cells. mdpi.com
5-(Sulfonyl)indoline-2,3-dione derivatives Antiviral agents Derivatives displayed high antiviral activity against H1N1, HSV-1, and COX-B3 viruses. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-13(2)16(11-12)20(18,19)17-10-9-14-5-3-4-6-15(14)17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQZXSRQOLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-[(2,5-dimethylphenyl)sulfonyl]indoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structural Resolution

To definitively assign the complex array of signals expected for this compound, several 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule, clearly identifying adjacent protons in the indoline (B122111) and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the indoline core to the 2,5-dimethylphenylsulfonyl group by showing correlations from the indoline protons to the sulfonyl-bearing carbon and from the phenyl protons to the carbons of the sulfonyl group.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be determined experimentally.

Interactive Data Table: Hypothetical NMR Data for this compound

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Indoline-C2~3.0-3.2 (t)~28-30
Indoline-C3~4.0-4.2 (t)~50-52
Indoline-C3a-~130-132
Indoline-C4~7.0-7.2 (d)~124-126
Indoline-C5~6.8-7.0 (t)~120-122
Indoline-C6~7.1-7.3 (t)~127-129
Indoline-C7~7.5-7.7 (d)~115-117
Indoline-C7a-~142-144
Sulfonyl-Phenyl-C1'-~135-137
Sulfonyl-Phenyl-C2'-~138-140
Sulfonyl-Phenyl-C3'~7.3-7.5 (d)~130-132
Sulfonyl-Phenyl-C4'~7.2-7.4 (d)~133-135
Sulfonyl-Phenyl-C5'-~136-138
Sulfonyl-Phenyl-C6'~7.6-7.8 (s)~125-127
Methyl-C2'~2.5-2.7 (s)~20-22
Methyl-C5'~2.3-2.5 (s)~19-21

Note: This table is for illustrative purposes only. Actual chemical shifts may vary based on solvent and experimental conditions.

Stereochemical Assignment through NMR Anisotropy Effects

In the absence of chiral centers in this compound, stereochemical assignment is not applicable. However, NMR can be used to study conformational isomers, such as restricted rotation around the N-S bond, which could be observed through techniques like variable temperature (VT) NMR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₇NO₂S), the expected exact mass would be calculated and compared to the experimental value. A very small mass difference (typically <5 ppm) would confirm the molecular formula.

Interactive Data Table: Hypothetical HRMS Data

ParameterExpected Value
Molecular FormulaC₁₆H₁₇NO₂S
Exact Mass (Monoisotopic)287.0980
Common Adducts [M+H]⁺288.1053
Common Adducts [M+Na]⁺310.0872

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

IR Spectroscopy: This technique identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands for the sulfonyl group (S=O stretching) and various C-H and C-N bonds.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to the π-π* transitions of the aromatic rings.

Interactive Data Table: Hypothetical IR and UV-Vis Data

SpectroscopyFeatureExpected Wavenumber/Wavelength
IRAsymmetric SO₂ stretch~1350-1370 cm⁻¹
IRSymmetric SO₂ stretch~1160-1180 cm⁻¹
IRAromatic C-H stretch~3000-3100 cm⁻¹
IRAliphatic C-H stretch~2850-2960 cm⁻¹
UV-Visπ-π* transition (Indoline)~250-260 nm
UV-Visπ-π* transition (Dimethylphenyl)~270-280 nm

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Such data is invaluable for understanding the molecule's conformation and solid-state properties. To date, no public crystallographic information file (CIF) for this compound has been deposited in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are fundamental for assessing the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the purity of a sample of this compound. A high-purity sample would ideally show a single major peak.

Enantiomeric Separation: Since the target molecule is achiral, enantiomeric separation is not relevant.

Computational and Theoretical Investigations of 1 2,5 Dimethylphenyl Sulfonyl Indoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Density Functional Theory (DFT) is a robust method used to investigate the structural and electronic properties of organic compounds. mdpi.commdpi.com

DFT studies would focus on the electronic properties of 1-[(2,5-dimethylphenyl)sulfonyl]indoline to predict its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability to donate an electron, and its surface plot would likely be localized over the electron-rich indoline (B122111) and dimethylphenyl rings. mdpi.commdpi.com The LUMO, representing the ability to accept an electron, would likely be distributed across the sulfonyl group and the aromatic systems. mdpi.com

The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. These quantum chemical descriptors are crucial for understanding the molecule's behavior in chemical reactions. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Sulfonamide-Containing Molecules.
ParameterDescriptionTypical Finding from Related Studies
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates regions prone to electrophilic attack; often localized on aromatic rings. mdpi.comnih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates regions prone to nucleophilic attack; often involves the sulfonyl group. mdpi.comnih.gov
ΔE (Energy Gap)Difference between ELUMO and EHOMOA lower value suggests higher chemical reactivity. nih.gov
Dipole Moment (μ)Measure of molecular polarityProvides insight into intermolecular interactions and solubility. mdpi.com

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. nih.gov Conformational analysis of this compound would identify the most stable, low-energy spatial arrangements of the molecule. This analysis is particularly important for understanding the orientation of the 2,5-dimethylphenyl group relative to the indoline core, which is governed by rotation around the sulfur-nitrogen and sulfur-carbon bonds. nih.gov The presence of the bulky dimethylphenyl group would create specific, preferred conformations that minimize steric hindrance. Energy minimization calculations, often performed using force fields like AMBER or as part of DFT studies, would pinpoint the most probable bioactive conformation for use in further simulations. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is an indispensable computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method calculates a binding affinity score, which estimates the strength of the interaction, with more negative values indicating stronger binding. nih.gov For sulfonamide-based molecules, a common target class is the carbonic anhydrase (CA) family of enzymes, which are implicated in various diseases. mdpi.comnih.gov

Docking simulations of this compound into the active site of a target like human Carbonic Anhydrase II (CA II) or the tumor-associated CA IX would reveal critical binding interactions. mdpi.comnih.gov Studies on analogous indoline-5-sulfonamides show that the sulfonamide group typically coordinates with the catalytic zinc ion in the active site. mdpi.comnih.gov The indoline and dimethylphenyl moieties would form additional interactions with amino acid residues lining the binding pocket.

Key interactions would likely include:

Coordination: The sulfonyl group's oxygen or nitrogen atoms coordinating with the Zn²⁺ ion. nih.gov

Hydrogen Bonding: Interactions between the sulfonamide group and residues such as Thr199 and Thr200. mdpi.com

Van der Waals and Hydrophobic Interactions: The indoline and dimethylphenyl rings fitting into hydrophobic pockets of the active site, interacting with residues like Val121, Leu198, and Pro202. mdpi.comnih.gov

Table 2: Plausible Interacting Residues for this compound in a Carbonic Anhydrase Active Site.
ResidueInteraction TypeInteracting Moiety of Ligand
Zn²⁺ IonCoordinationSulfonyl Group
His94, His96, His119Coordination (via Zn²⁺)Sulfonyl Group
Thr199Hydrogen BondSulfonyl Group
Val121, Leu198, Trp209Hydrophobic/Van der WaalsIndoline & Dimethylphenyl Rings

While this compound is not inherently chiral, many bioactive molecules are. In cases where chiral derivatives are synthesized, molecular docking is a powerful tool to predict enantioselective binding. For instance, studies on other chiral ligands have shown that enantiomers can have vastly different binding affinities and orientations within a receptor's active site. nih.gov Docking simulations can predict which enantiomer fits more favorably, providing a rationale for the observed differences in biological activity and guiding the synthesis of the more potent stereoisomer.

Molecular Dynamics (MD) Simulations to Explore Dynamic Molecular Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations explore the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. mdpi.comnih.gov An MD simulation, typically run for hundreds of nanoseconds, provides crucial information on the stability of the binding and the flexibility of the complex. nih.govsemanticscholar.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify flexible or rigid regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking. semanticscholar.org

These simulations validate the docking results and provide a deeper understanding of the dynamic nature of the molecular recognition process. semanticscholar.org

Trajectory Analysis of Compound-Protein Systems

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the time-dependent behavior of a molecule and its interactions with a protein. In the context of this compound, trajectory analysis of its complex with a target protein reveals the stability of the binding pose and the dynamics of the interaction over time.

MD simulations of a ligand-protein complex are typically run for nanoseconds or even microseconds, generating a trajectory that is a record of the positions, velocities, and energies of all atoms in the system at discrete time intervals. Analysis of this trajectory can confirm whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. For instance, in studies of similar sulfonamide-based inhibitors, MD simulations have been crucial in verifying the stability of docked complexes. nih.govsemanticscholar.org The simulation of the this compound-protein system would likely involve placing the docked compound into a solvated, periodic boundary box and subjecting it to energy minimization, followed by heating and equilibration, and finally, a production run.

Key metrics derived from trajectory analysis include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD for the ligand relative to the protein's binding pocket indicates a persistent binding mode. In studies of other complex molecular systems, stable RMSD values over the simulation time suggest that the protein-ligand complex has reached equilibrium without significant structural changes. researchgate.net

Table 1: Hypothetical Trajectory Analysis Data for this compound-Protein Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Interaction Energy (kcal/mol)
00.000.00-9.5
101.251.50-9.2
201.351.65-9.8
301.401.60-9.6
401.381.55-9.7
501.421.62-9.5

This table illustrates the type of data that would be generated from a molecular dynamics simulation. The values are hypothetical and for illustrative purposes only.

Root-Mean-Square Fluctuation (RMSF) Analysis for Structural Flexibility

While RMSD provides a global measure of structural stability, Root-Mean-Square Fluctuation (RMSF) analysis offers insights into the flexibility of specific regions of a protein or ligand. RMSF calculates the fluctuation of each atom or residue around its average position over the course of the MD simulation. High RMSF values denote regions of high flexibility, whereas low values indicate more rigid parts of the structure.

When analyzing the this compound-protein complex, RMSF can identify which amino acid residues in the binding pocket are most affected by the ligand's presence. For example, a decrease in the RMSF of certain active site residues upon ligand binding would suggest that the compound stabilizes that portion of the protein. Conversely, an increase in fluctuation might indicate an induced-fit mechanism. This type of analysis has been effectively used to understand the dynamic behavior of individual amino acid residues in various protein-ligand systems. nih.gov

For the ligand itself, RMSF can highlight the flexibility of its different moieties. For this compound, one might expect the 2,5-dimethylphenyl group and the indoline ring to exhibit different degrees of fluctuation, which could be critical for its binding affinity and specificity.

Table 2: Hypothetical RMSF Data for Key Protein Residues Interacting with this compound

ResidueRMSF without Ligand (Å)RMSF with Ligand (Å)Change in Flexibility (%)
Tyr881.81.2-33.3
Leu991.51.4-6.7
Val1122.11.5-28.6
Ser1902.52.6+4.0
Phe2151.31.1-15.4

This table presents hypothetical data to illustrate how RMSF analysis can quantify changes in protein flexibility upon ligand binding. The specific residues and values are for exemplary purposes.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (e.g., the sulfonyl oxygens), hydrophobic regions (the dimethylphenyl and indoline rings), and aromatic rings.

Once a pharmacophore model is generated, often based on a set of known active molecules or the structure of the target protein's active site, it can be used as a 3D query in a virtual screening campaign. mdpi.comresearchgate.net Virtual screening involves searching large compound libraries to identify molecules that match the pharmacophore model. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For instance, a pharmacophore model derived from the structural features of this compound could be used to screen databases like ZINC or ChEMBL to find other commercially available or novel compounds with potentially similar or improved activity. Studies on other sulfonamide derivatives have successfully employed this strategy to identify new potential inhibitors. mdpi.com

Table 3: Hypothetical Pharmacophore Features for this compound and Corresponding Virtual Screening Hit

Pharmacophore FeatureLocation on this compoundCorresponding Feature in a Virtual Hit
Hydrogen Bond Acceptor 1Sulfonyl Oxygen 1Carbonyl Oxygen
Hydrogen Bond Acceptor 2Sulfonyl Oxygen 2Nitro Oxygen
Hydrophobic Group 12,5-dimethylphenyl ringNaphthyl ring
Hydrophobic Group 2Indoline scaffoldBenzothiazole scaffold
Aromatic RingPhenyl ring of the dimethylphenyl groupPhenyl ring of a benzyl (B1604629) group

This table illustrates a hypothetical pharmacophore model and how it might be used to identify a structurally different compound (a "hit") with similar key features during a virtual screen.

Structure-Interaction Relationship (SIR) Studies through Computational Methods

Structure-Interaction Relationship (SIR) studies, a computational counterpart to experimental Structure-Activity Relationship (SAR) studies, aim to understand how specific structural features of a molecule contribute to its binding affinity and interaction profile with a target protein. By systematically modifying parts of this compound in silico, researchers can predict the impact of these changes on binding.

For example, computational methods like molecular docking and free energy calculations can be used to assess a series of virtual analogs. One could investigate the effect of altering the substitution pattern on the phenylsulfonyl group (e.g., moving the methyl groups to different positions or replacing them with other functional groups). Similarly, modifications to the indoline ring could be explored. nih.gov Such studies have been conducted on other indoline-5-sulfonamides to probe their inhibitory activity against various enzymes. mdpi.comnih.gov

These computational SIR studies can guide synthetic chemistry efforts by prioritizing the synthesis of compounds that are predicted to have improved activity, thereby saving time and resources. The insights gained from these analyses are crucial for the rational design of more potent and selective analogs of this compound.

Table 4: Hypothetical SIR Data for Analogs of this compound

Analog ModificationPredicted Binding Affinity (kcal/mol)Key Interaction Gained/Lost
Parent Compound -9.5 Hydrophobic interaction with Val112
3,4-dimethylphenyl-9.8Enhanced hydrophobic contact
2,5-dichlorophenyl-10.2Halogen bond with Ser190
4-methoxyphenyl-8.7Steric clash with Leu99
Indoline N-methylation-8.2Loss of potential H-bond donor interaction
Indoline 5-fluoro-9.6Favorable electrostatic interaction

This table provides a hypothetical example of how computational SIR studies could be presented, showing the predicted impact of structural modifications on binding affinity and key interactions.

Mechanistic Investigations of Molecular Interactions and Transformations

Enzyme-Mediated Transformations of the Indoline (B122111) Scaffold

The indoline ring system, the core of 1-[(2,5-dimethylphenyl)sulfonyl]indoline, is known to undergo significant metabolic transformations mediated by enzymes, particularly those of the cytochrome P450 (P450) superfamily. These biotransformations are critical as they can alter the pharmacological profile of the parent compound, potentially leading to activation, deactivation, or the formation of reactive metabolites.

Dehydrogenation Pathways of Indoline to Indole (B1671886) by Cytochrome P450 Enzymes

A primary metabolic pathway for the indoline scaffold is its aromatization to an indole structure through a dehydrogenation reaction. nih.gov This transformation is catalyzed by various cytochrome P450 enzymes, with studies identifying CYP3A4 as possessing the highest "aromatase" activity for this process. nih.govnih.gov This enzymatic conversion is considered a novel "aromatase" process because it proceeds through a direct dehydrogenation mechanism rather than through intermediate steps like N-oxidation or the dehydration of an alcohol metabolite. nih.gov

This metabolic conversion is significant because the resulting indole derivative may exhibit a dramatically different therapeutic potency or toxicity profile compared to the original indoline compound. nih.gov For instance, the dehydrogenation of certain 3-substituted indoles can lead to the formation of reactive 3-methyleneindolenine (B1207975) electrophiles, which have the potential to covalently bind to proteins and DNA. nih.gov Studies on the indoline-containing drug indapamide (B195227) have confirmed that its indoline functional group is metabolized to its corresponding indole form via this P450-mediated dehydrogenation pathway. nih.gov

Elucidation of Enzyme Active Site Parameters Influencing Indoline Dehydrogenation

The efficiency and specificity of the dehydrogenation of the indoline ring are influenced by the architecture of the enzyme's active site. The orientation of the substrate within the catalytic pocket of the P450 enzyme is crucial for the reaction to occur.

In silico molecular docking studies combined with functional analyses of enzyme mutants have provided insights into these parameters. For example, investigations into the interaction of the indoline-containing drug indapamide with CYP3A4 explored the role of specific amino acid residues, such as Arg212, in positioning the substrate for dehydrogenation. While initial docking models produced conflicting hypotheses about the role of this residue, functional studies using a CYP3A4 mutant where Arg212 was replaced with alanine (B10760859) (R212A) demonstrated that this specific residue does not appear to be critical for facilitating the positioning of indapamide for dehydrogenation. This highlights the complexity of substrate-enzyme interactions and the necessity of combining computational predictions with experimental validation to accurately define the roles of active site residues in the catalytic mechanism.

Spectroscopic Characterization of Indoline Transformation Products

The identification and characterization of metabolites resulting from the enzymatic transformation of the indoline scaffold are accomplished using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the various metabolites from the parent compound and other components of the incubation mixture. researchgate.netnih.govoup.com

Following separation, liquid chromatography/mass spectrometry (LC/MS) is a primary tool for characterization. Mass spectrometry provides the mass-to-charge ratio of the metabolites, allowing for the determination of their molecular weights and elemental compositions. researchgate.net Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), which involves fragmenting the metabolite ions to produce a characteristic fragmentation pattern that serves as a structural fingerprint. In addition to mass spectrometry, UV-visible spectroscopy can be employed to provide information about the aromatic nature of the products; for example, the conversion of indoline to indole results in a distinct shift in the UV absorption spectrum. researchgate.net

Protein-Ligand Interaction Studies In Vitro

The sulfonyl group attached to the indoline nitrogen in this compound suggests its potential to act as a ligand for various protein targets. The sulfonamide moiety is a well-established pharmacophore known to interact with numerous enzymes and receptors.

Binding Affinity Determination for Specific Protein Targets (e.g., DVL1 PDZ Domain, HIV-1 Reverse Transcriptase)

While specific binding affinity data for this compound are not prominently available in the literature, studies on structurally related sulfonamide compounds provide a framework for its potential interactions.

DVL1 PDZ Domain: The Dishevelled (Dvl) protein is a key component of the Wnt signaling pathway, and its PDZ domain is a target for inhibitors. copernicus.org Various small molecules containing sulfonamide moieties have been investigated as Dvl PDZ inhibitors. Their binding affinities are typically determined using techniques like Isothermal Titration Calorimetry (ITC) or NMR spectroscopy, which measure the dissociation constant (Kd). copernicus.orgresearchgate.net Research has identified sulfonamide-based compounds that bind to the Dvl-1 PDZ domain with Kd values in the low micromolar range, demonstrating that this chemical class can effectively target this protein domain. copernicus.org

Compound TypeTargetReported Binding Affinity (Kd)
Anthranilic Acid Sulfonamide Derivative (Compound 18)Dvl-1 PDZ Domain2.4 µM
Pyrrole-containing Sulfonamide (Compound 20)Dvl-1 PDZ Domain4.7 µM
Pyrrole-containing Sulfonamide (Compound 21)Dvl-1 PDZ Domain4.7 µM
Anthranilic Acid Sulfonamide Derivative (Compound 19)Dvl-1 PDZ Domain8.0 µM

Table 1: Examples of binding affinities for various sulfonamide-containing compounds targeting the Dvl-1 PDZ domain, as determined by Isothermal Titration Calorimetry. Data is illustrative of the binding potential of the sulfonamide chemical class. copernicus.org

HIV-1 Reverse Transcriptase: The indole scaffold is a component of several known non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The family of indolyl aryl sulphones (IAS), which combines an indole core with a sulfone linker, has been explored for antiviral potency. nih.gov These compounds target an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inhibiting its function. While direct binding data for this compound is unavailable, its structural components—an indoline (a precursor to indole) and a sulfonyl group—are features found in known classes of HIV-1 reverse transcriptase inhibitors. nih.gov

Investigation of Selective Binding to Mechanistic Forms of Enzymes

A critical aspect of drug design is achieving selective binding to a specific form or isoform of an enzyme to enhance efficacy and reduce off-target effects. Structurally related indoline sulfonamides have been shown to act as activators for specific enzyme isoforms.

For example, a series of compounds based on a 1-(sulfonyl)-5-(arylsulfonyl)indoline scaffold were identified as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov PKM2 is expressed in cancer cells and exists in a less active dimeric form and a more active tetrameric form. These small molecule activators promote the formation of the active tetramer. This demonstrates that the indoline sulfonamide scaffold can be tailored to selectively interact with a specific mechanistic state (the inactive dimer) of an enzyme isoform (PKM2 over PKM1), highlighting the potential for such compounds to exhibit high degrees of selectivity in their protein interactions. nih.gov

Elucidation of Molecular Recognition Elements (e.g., π-cation interactions, hydrophobic contacts, hydrogen bonding)

The molecular architecture of this compound provides several key features that dictate its participation in molecular recognition events. These include the aromatic rings of the indoline and dimethylphenyl moieties, the polar sulfonyl group, and the potential for various non-covalent interactions.

π-Cation Interactions: The electron-rich aromatic rings of both the indoline core and the 2,5-dimethylphenyl group can participate in π-cation interactions. wikipedia.org These interactions involve the electrostatic attraction between the face of the π-system and a cation. wikipedia.org In a biological context, this could involve interactions with cationic amino acid residues such as lysine (B10760008) or arginine within a protein binding site. nih.gov The strength of these interactions can be influenced by the electronic nature of the aromatic rings.

Hydrophobic Contacts: The nonpolar regions of the molecule, particularly the dimethylphenyl group and the hydrocarbon portions of the indoline ring, are expected to engage in hydrophobic contacts. nih.gov These interactions are crucial for binding within hydrophobic pockets of proteins, where the exclusion of water molecules provides a thermodynamic driving force for association. nih.gov The two methyl groups on the phenyl ring significantly increase the lipophilicity of this substituent, likely enhancing its propensity for hydrophobic interactions.

A summary of potential molecular recognition elements is presented in the table below.

Interaction TypeMolecular Feature InvolvedPotential Interacting Partner
π-Cation InteractionIndoline aromatic ring, Dimethylphenyl ringCationic species (e.g., Lys+, Arg+)
Hydrophobic ContactDimethylphenyl group, Indoline alkyl chainNonpolar amino acid residues (e.g., Val, Leu, Ile)
Hydrogen BondingSulfonyl oxygen atomsHydrogen bond donors (e.g., N-H, O-H groups)

Studies on the Influence of Sulfonyl and Aryl Substituents on Molecular Recognition

The nature of the sulfonyl and aryl substituents plays a critical role in modulating the molecular recognition properties of N-arylsulfonylindoles.

The sulfonyl group acts as a strong electron-withdrawing group, which influences the electronic properties of the indoline nitrogen and the adjacent aromatic ring. This can affect the strength of π-stacking and π-cation interactions. Furthermore, its role as a potent hydrogen bond acceptor is a dominant feature in determining binding specificity and affinity. nih.govnih.gov In related sulfonamide-containing molecules, the geometry and hydrogen bonding capacity of the sulfonyl group are crucial for their biological activity. nih.gov

The 2,5-dimethylphenyl group contributes significantly to the steric and electronic profile of the molecule. The methyl groups increase the steric bulk, which can either enhance binding through increased van der Waals contacts or cause steric hindrance, depending on the topology of the binding site. mdpi.com Electronically, the methyl groups are weakly electron-donating, which can subtly modulate the electron density of the attached aromatic ring and, consequently, its ability to participate in π-interactions. mdpi.com Structure-activity relationship (SAR) studies on related N-arylsulfonylindoles have shown that the substitution pattern on the aryl ring can dramatically impact binding affinity and selectivity for specific biological targets. nih.govmdpi.com For instance, the position and nature of substituents can influence the orientation of the aryl group within a binding pocket, dictating the types of interactions formed. nih.gov

The table below summarizes the influence of these substituents on molecular recognition.

SubstituentInfluence on Molecular Recognition
Sulfonyl GroupStrong hydrogen bond acceptor; Modulates electronic properties of the indoline core. nih.govnih.gov
2,5-Dimethylphenyl GroupIncreases steric bulk and hydrophobicity; Weakly electron-donating, influencing π-interactions. mdpi.com

Exploration of Tautomeric Forms of the Indoline Core and Their Reactivity Implications

The indoline core itself is a saturated heterocyclic system. However, under certain conditions, tautomerism involving the indole nucleus can be considered. The common tautomeric forms of indole are the enamine (the standard indole structure) and the less stable imine (indolenine) forms. researchgate.net For N-substituted indolines like this compound, the potential for tautomerism of the core is limited due to the substitution on the nitrogen atom.

However, if considering related indole structures, the equilibrium between tautomeric forms can be influenced by the solvent and the electronic nature of substituents. nih.govacs.org For instance, in indole-3-pyruvate, the keto-enol tautomerism is a key feature governing its reactivity. nih.govacs.org While not directly applicable to the saturated indoline core of the subject compound, it highlights that tautomeric shifts in related heterocyclic systems can have significant implications for their chemical behavior.

Computational studies on isoindole, a structural isomer of indole, have shown that the relative stability of tautomers can be predicted and is influenced by the surrounding medium. worldscientific.com The reactivity of different tautomers can vary significantly. For example, one tautomer might be more susceptible to electrophilic attack, while another might be more prone to nucleophilic addition. While speculative for this compound without specific experimental data, any potential for tautomerism, perhaps through transient intermediates in reactions, would undoubtedly alter its reactivity profile.

Derivatization and Analog Development for Probing Structure Interaction Relationships

Synthesis of Analogs with Modifications on the Indoline (B122111) Core

Modifications to the indoline nucleus of 1-arylsulfonylindolines are crucial for probing how changes in the heterocyclic core influence molecular interactions. Research on related 1-arylsulfonylindoline scaffolds has demonstrated that substitutions at various positions of the indoline ring can significantly impact biological activity.

A key strategy involves the introduction of substituents at the C-5 and C-7 positions of the indoline ring. For instance, in the development of RORγ agonists, analogs were synthesized starting from 5-hydroxyindole, which was first reduced to the corresponding indoline. nih.gov Subsequent N-sulfonylation and etherification at the 5-position allowed for the introduction of a variety of substituents, revealing that this position is critical for modulating activity. nih.gov

Another approach focuses on the direct C-H functionalization of the indoline core. Copper-catalyzed C7-sulfonylation of indolines with arylsulfonyl chlorides has been achieved, providing a regioselective method to introduce additional sulfonyl groups onto the indoline scaffold. sci-hub.se This method demonstrates good tolerance for various functional groups on the arylsulfonyl chloride, offering a pathway to a diverse range of C-7 substituted analogs. sci-hub.se

Furthermore, palladium-catalyzed oxidative dehydrogenation of indolines can lead to the corresponding indoles, which can then undergo C2-selective arylation. researchgate.net While this transforms the indoline core, it highlights a synthetic pathway to explore the impact of unsaturation within the five-membered ring on biological interactions.

The table below illustrates examples of modifications on the indoline core of related 1-arylsulfonylindoline analogs and the synthetic strategies employed.

Analog Type Modification Strategy Starting Material Example Key Reagents Reference
5-Alkoxy-1-arylsulfonylindolinesReduction of indole (B1671886), N-sulfonylation, Mitsunobu or Williamson ether synthesis5-HydroxyindoleNaBH3CN, ArSO2Cl, DEAD, PPh3 or BnBr nih.gov
7-Sulfonyl-1-arylsulfonylindolinesDirected C-H sulfonylation1-(Pyridin-2-yl)indolineArSO2Cl, Cu(OAc)2, Na2CO3 sci-hub.se
2-Aryl-1-arylsulfonylindolesOxidative dehydrogenation and C2-arylationIndolinePd(OAc)2, Arylboronic acid, O2 researchgate.net

Introduction of Different Aryl Sulfonyl Moieties to Systematically Study Effects

The nature of the aryl sulfonyl group attached to the indoline nitrogen is a primary determinant of the compound's interaction profile. Systematic variation of this moiety allows for a detailed exploration of the electronic and steric effects on binding affinity and selectivity.

In the synthesis of N-arylsulfonylindoles as 5-HT6 receptor ligands, a wide array of arylsulfonyl chlorides has been employed. These include phenylsulfonyl chlorides with various substituents such as halogens (fluoro, chloro, iodo), alkyl groups (methyl), and alkoxy groups (methoxy) at different positions (ortho, meta, para) on the aromatic ring. nih.gov The electronic nature and position of these substituents have been shown to significantly influence receptor affinity, with halogen substitutions, for example, potentially participating in halogen bonding with the target protein. nih.gov

Similarly, in the development of N-arylsulfonyl-indole-2-carboxamide inhibitors of galectin-3 and galectin-8, an extensive SAR investigation was conducted by varying the sulfonamide portion. nih.gov This included the use of mono-, di-, and tri-substituted phenylsulfonyl chlorides, as well as heteroarylsulfonyl chlorides. The results indicated that di-halogenated phenylsulfonyl groups, such as 3,4-dichlorophenylsulfonyl, often provide potent interactions. nih.gov

The general synthesis of these analogs involves the reaction of indoline with a substituted arylsulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758) or THF. nih.govresearchgate.net

The following table summarizes a selection of aryl sulfonyl moieties that have been introduced onto indoline or indole scaffolds and their general impact on activity in the context of specific studies.

Aryl Sulfonyl Moiety Rationale for Introduction Observed Effect in Analogous Series Reference
4-IodophenylsulfonylTo explore halogen bonding interactions.Maintained high affinity in 5-HT6 receptor ligands. nih.gov
3,4-DichlorophenylsulfonylTo enhance hydrophobic and electronic interactions.Potent binding to galectin-3 and galectin-8C. nih.gov
NaphthylsulfonylTo probe the effect of an extended aromatic system.Resulted in potent 5-HT6 receptor ligands. researchgate.net
4-TrifluoromethylphenylsulfonylTo introduce a strong electron-withdrawing group.Generally led to potent RORγ agonists. nih.gov

Elaboration of Side Chains to Optimize Specific Molecular Interactions

The introduction and modification of side chains at various positions of the 1-[(2,5-dimethylphenyl)sulfonyl]indoline scaffold can lead to the optimization of specific molecular interactions, such as hydrogen bonding, and can be used to probe pockets within a binding site.

In research focused on 5-HT6 receptor antagonists, N-arylsulfonyl-3-bromoacetylindoles were used as intermediates to introduce various arylpiperazines and morpholines at the C-3 position of the indole ring. nih.gov This elaboration of a side chain at the C-3 position was found to be critical for potent receptor binding.

In another example, N-arylsulfonyl-indole-2-carboxamide derivatives were synthesized where the carboxamide group at the C-2 position serves as a point for side-chain elaboration. nih.gov The amide nitrogen can be part of a larger chemical moiety, and modifications to this group can fine-tune interactions. For instance, methylation of the amide NH was found to greatly decrease potency, suggesting this group acts as a crucial hydrogen bond donor. nih.gov

The synthesis of these elaborated analogs often involves multi-step sequences. For C-3 substituted analogs, a common route is the Friedel-Crafts acylation of the N-sulfonylindole, followed by halogenation and subsequent nucleophilic substitution with an amine-containing side chain. nih.gov For C-2 carboxamide analogs, the synthesis may involve the construction of the indole ring via Fischer indole synthesis, followed by hydrolysis of an ester at the C-2 position and subsequent amide coupling with a desired sulfonamide-containing side chain. nih.gov

The table below provides examples of side-chain elaborations on related indole scaffolds and their role in optimizing molecular interactions.

Position of Elaboration Side Chain Type Purpose of Elaboration Key Synthetic Step Reference
C-3 of IndoleArylpiperazinyl-ethanoneTo introduce a basic amine for interaction with the receptor.Nucleophilic substitution of a 3-bromoacetyl group. nih.gov
C-2 of IndoleCarboxamideTo act as a hydrogen bond donor and a point for further derivatization.Amide coupling of an indole-2-carboxylic acid with a sulfonamide. nih.gov
C-5 of IndolineEther-linked side chainsTo explore a specific pocket in the RORγ ligand-binding domain.Mitsunobu reaction on a 5-hydroxyindoline precursor. nih.gov

Stereoisomeric Synthesis and Evaluation for Chiral Recognition Studies

The synthesis and evaluation of individual stereoisomers are essential for understanding chiral recognition at biological targets. Many biological macromolecules are chiral, and thus, enantiomers of a chiral ligand can exhibit significantly different pharmacological activities.

While specific examples of stereoisomeric synthesis for this compound are not prevalent in the literature, the principles can be drawn from the synthesis of other chiral sulfonamides and related heterocyclic systems. The stereoselective synthesis of N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids is a well-established method for creating chiral sulfonamide-containing building blocks. researchgate.net These optically pure building blocks can then be incorporated into more complex molecules.

In the context of indoline-based structures, if a chiral center is introduced, for example, by substitution at the C-2 or C-3 position of the indoline ring, separation of the enantiomers can be achieved by chiral chromatography or by diastereomeric salt formation with a chiral acid or base. Alternatively, asymmetric synthesis methods can be employed to selectively produce the desired enantiomer.

For instance, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This approach demonstrates how a chiral auxiliary can direct the stereochemical outcome of a reaction to produce a single enantiomer. A similar strategy could be envisioned for the asymmetric synthesis of substituted 1-arylsulfonylindolines.

The evaluation of the resulting stereoisomers would involve testing each enantiomer separately in binding or functional assays to determine if the biological target exhibits stereoselectivity. An example from the literature on arylindoles binding to the 5-HT6 receptor suggests that the S-stereoisomers fit better into the reported binding model. nih.gov

The table below outlines general strategies for stereoisomeric synthesis and evaluation that are applicable to the study of chiral analogs of this compound.

Strategy Description Example from Related Fields Evaluation Method Reference
Chiral AuxiliaryUse of a chiral molecule to direct the stereochemical course of a reaction.Synthesis of chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids.Comparison of biological activity of the final enantiopure products. researchgate.net
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Organocatalytic enantioselective construction of axially chiral 3-arylindoles.X-ray crystallography to determine absolute configuration; separate biological testing. oaepublish.com
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Separation of racemic amines via diastereomeric salt formation with a chiral acid.Direct comparison of the activity of the separated enantiomers. researchgate.net
Diastereoselective SynthesisA reaction that favors the formation of one diastereomer over others.Diastereoselective addition of nucleophiles to chiral N-tert-sulfinyl imines.Spectroscopic and crystallographic analysis to confirm stereochemistry; biological assays. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-arylsulfonylindoles often involves the reaction of indoline (B122111) with an arylsulfonyl chloride under basic conditions. While effective, these methods can be associated with the use of hazardous reagents and solvents. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies for 1-[(2,5-dimethylphenyl)sulfonyl]indoline.

Green chemistry principles offer a roadmap for these innovations. researchgate.net One promising avenue is the use of water as a solvent, which has been successfully employed for the synthesis of other sulfonamides, minimizing the reliance on volatile organic compounds. thieme.deresearchgate.net Mechanochemical approaches, which involve solvent-free reactions in a ball mill, present another sustainable alternative, offering high efficiency and reduced waste. nih.gov Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. bldpharm.comnih.gov A potential photocatalytic route to this compound could involve the generation of a sulfonyl radical from a suitable precursor, which then couples with the indoline nitrogen.

These greener synthetic methodologies not only reduce the environmental impact but can also lead to improved efficiency, higher yields, and simplified purification procedures. bldpharm.com

Advanced Computational Approaches for Predictive Modeling of Sulfonylindoline Interactions

Computational chemistry provides an invaluable toolkit for predicting the behavior and properties of molecules, thereby guiding experimental design and accelerating the discovery process. nih.govnih.gov For this compound, advanced computational models can offer profound insights into its potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, orbital energies, and reactivity indices. This information is crucial for understanding its chemical behavior and potential for engaging in various reactions.

Molecular Dynamics (MD) simulations can model the dynamic behavior of the compound and its interactions with biomolecules, such as proteins or DNA, over time. These simulations can reveal the stability of binding poses, the nature of intermolecular forces, and the conformational changes that may occur upon binding. Such studies are instrumental in rational drug design, helping to predict the affinity and selectivity of the compound for a particular biological target.

By leveraging these computational tools, researchers can build predictive models that correlate the structural features of this compound with its potential biological activity, paving the way for more focused and efficient experimental investigations.

Exploration of New Mechanistic Pathways for Sulfonylindoline Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for its further development and application. While the nucleophilic substitution of the indoline nitrogen on a sulfonyl chloride is a well-established pathway, other, more novel, mechanistic avenues remain to be explored.

For instance, the potential for this compound to undergo dearomatization reactions of the indole (B1671886) ring system presents an intriguing area of investigation. Photocatalysis, in particular, has been shown to mediate dearomative hydroacylation and other transformations of indoles, leading to structurally complex and valuable indoline derivatives. The influence of the bulky and electron-donating 2,5-dimethylphenylsulfonyl group on the regioselectivity and stereoselectivity of such reactions would be a key aspect to investigate.

Furthermore, palladium-catalyzed C-H activation reactions have emerged as a powerful strategy for the synthesis of indolines from arylethylamines. Investigating analogous transformations for the synthesis of precursors to this compound could open up new and efficient synthetic routes. Mechanistic studies, combining experimental techniques with computational modeling, will be essential to elucidate the intricate steps of these novel reaction pathways.

Integration of Multidisciplinary Techniques for Comprehensive Molecular Understanding

To fully unlock the potential of this compound, a comprehensive understanding of its properties at the molecular level is required. This necessitates the integration of a wide array of scientific disciplines, creating a synergistic approach to its study. The indole scaffold itself is a versatile framework in modern drug discovery, and a multidisciplinary approach is key to exploiting its full potential.

Biophysical techniques , such as fluorescence spectroscopy and circular dichroism, can be used to study the interactions of the compound with biomolecules in real-time. These methods provide valuable data on binding affinities, conformational changes, and the thermodynamics of interaction.

Combining these experimental biophysical data with the insights gained from computational modeling allows for a more complete and dynamic picture of the molecule's behavior. For instance, molecular docking can predict binding modes, which can then be validated and refined using biophysical assays.

Furthermore, structural biology techniques, such as X-ray crystallography or NMR spectroscopy, could provide atomic-level details of the compound's three-dimensional structure and its complexes with biological targets. This integrated approach, combining synthesis, computational modeling, biophysics, and structural biology, will be crucial for a holistic understanding of this compound and for guiding its development into a valuable chemical entity.

Compound Characterization Data

The following table represents the typical analytical data that would be generated to confirm the identity and purity of this compound upon its synthesis. Please note that these are representative data points and not experimentally determined values for this specific compound.

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Aromatic protons of the indoline and dimethylphenyl groups (multiple signals), CH₂ protons of the indoline ring (triplets), and methyl protons (singlets).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Aromatic carbons, CH₂ carbons of the indoline ring, and methyl carbons.
Infrared (IR) Spectroscopy ν (cm⁻¹): Characteristic absorption bands for S=O stretching (sulfonyl group), C-N stretching, and aromatic C-H stretching.
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₁₆H₁₇NO₂S [M+H]⁺, with the found value being within a very close range, confirming the molecular formula.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.